[4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
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Overview
Description
[4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate is a complex organic compound featuring a pyrrolidine ring, an azepane ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the azepane ring. The final step involves the acetylation of the phenyl group to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, resulting in the formation of hydroxyl derivatives.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays, contributing to the understanding of biological pathways and processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-[3-(Piperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
- [4-[3-(Morpholin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
- [4-[3-(Pyrrolidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
Uniqueness
Compared to similar compounds, [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]
Properties
IUPAC Name |
[4-[3-(azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)24-15-8-6-14(7-9-15)20-17(22)12-16(18(20)23)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUYOIHMGVRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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